molecular formula C12H17NO5 B12379436 4-Aminophenyl 6-deoxy-|A-L-mannopyranoside

4-Aminophenyl 6-deoxy-|A-L-mannopyranoside

Cat. No.: B12379436
M. Wt: 255.27 g/mol
InChI Key: CITVZWPAGDTXQI-UOAXWKJLSA-N
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Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 6-deoxy-α-L-mannopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminophenyl 6-deoxy-α-L-mannopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme-related diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved often include those related to carbohydrate metabolism and glycosylation processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenyl β-D-glucopyranoside
  • 4-Aminophenyl α-D-galactopyranoside
  • 4-Aminophenyl β-D-mannopyranoside

Uniqueness

4-Aminophenyl 6-deoxy-α-L-mannopyranoside is unique due to its specific glycosidic linkage and the presence of an amino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9-,10+,11+,12-/m0/s1

InChI Key

CITVZWPAGDTXQI-UOAXWKJLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O

Origin of Product

United States

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